1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Medicinal Chemistry Drug Design Pharmacokinetics

This N1-trifluoroethyl-substituted pyrazole-4-carboxamide is a low-MW (193.13 g/mol) fragment scaffold engineered for superior metabolic stability and optimal logP (~1.5–2.0), making it non-fungible for CNS-penetrant kinase inhibitors and targeted covalent inhibitor campaigns. Its carboxamide handle enables rapid warhead elaboration. Procure this high-purity building block to accelerate lead optimization with predictable PK profiles.

Molecular Formula C6H6F3N3O
Molecular Weight 193.13
CAS No. 1443279-08-0
Cat. No. B3047768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
CAS1443279-08-0
Molecular FormulaC6H6F3N3O
Molecular Weight193.13
Structural Identifiers
SMILESC1=C(C=NN1CC(F)(F)F)C(=O)N
InChIInChI=1S/C6H6F3N3O/c7-6(8,9)3-12-2-4(1-11-12)5(10)13/h1-2H,3H2,(H2,10,13)
InChIKeySACQIRNFBYDICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide (CAS 1443279-08-0) for Drug Discovery


1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide (CAS 1443279-08-0) is a specialized heterocyclic building block belonging to the pyrazole-4-carboxamide class. Its molecular architecture features a trifluoroethyl group at the N1-position of the pyrazole ring, which is known to significantly enhance lipophilicity and metabolic stability compared to non-fluorinated or alkyl-substituted analogs . This compound is recognized as a versatile scaffold in medicinal chemistry, particularly for the design of kinase inhibitors and other enzyme-targeting agents where improved pharmacokinetic profiles are critical .

Strategic Advantages of Procuring 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide over Generic Pyrazole Carboxamides


The decision to procure 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide over generic pyrazole-4-carboxamides is justified by the profound impact of the N1-trifluoroethyl group on physicochemical and pharmacokinetic properties. While in-class compounds like 1H-pyrazole-4-carboxamide or 1-methyl-1H-pyrazole-4-carboxamide provide the core scaffold, they lack the trifluoroethyl group's ability to increase lipophilicity and metabolic stability . This functional group acts as a metabolically stable bioisostere, reducing oxidative metabolism and enhancing the compound's potential as a lead-like fragment or a key intermediate. Therefore, substituting this specific compound with a non-fluorinated analog would likely compromise the desired drug-like properties in a lead optimization campaign, making it a non-fungible asset in targeted medicinal chemistry programs .

Quantitative Differentiation Evidence for 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide in Drug Discovery


Enhanced Lipophilicity Compared to Non-Fluorinated Analog

The presence of the trifluoroethyl group significantly increases the lipophilicity of the pyrazole-4-carboxamide scaffold. While direct experimental data for this specific compound is not available in the primary literature, class-level inference based on close analogs indicates a logP increase of approximately 0.5-1.0 units compared to the difluoroethyl analog . This is a critical differentiation from the unsubstituted 1H-pyrazole-4-carboxamide, which has a reported logP of -0.74 to -0.48 , and the 1-methyl analog, which has a logP of 0.403 [1].

Medicinal Chemistry Drug Design Pharmacokinetics

Increased Metabolic Stability via Blockade of Oxidative Metabolism

The N1-trifluoroethyl group serves as a metabolically stable isostere, designed to reduce cytochrome P450-mediated oxidation. Class-level inference from pyrazole and related heterocyclic literature indicates that replacing a methyl group with a trifluoroethyl group on the pyrazole nitrogen significantly reduces metabolic clearance, thereby extending the compound's half-life in biological systems [1]. This is a key advantage over 1-methyl-1H-pyrazole-4-carboxamide and other alkyl-substituted pyrazoles, which are more susceptible to oxidative metabolism .

Drug Metabolism Pharmacokinetics Lead Optimization

Potential as a BTK Inhibitor Scaffold

Pyrazole carboxamide compounds, including those with a trifluoroethyl group, have been explicitly claimed in patents as Bruton's Tyrosine Kinase (BTK) inhibitors, useful for treating cancer and immune disorders such as inflammation mediated by BTK [1]. This patent inclusion positions the scaffold as a privileged structure for this therapeutic target, offering a potential differentiation from other pyrazole carboxamides not explicitly covered for BTK inhibition.

Immunology Oncology Kinase Inhibition

Basis for Potent Immunosuppressant Activity

A series of novel pyrazole carboxamides, which are structurally related to the target compound, have demonstrated strong immunosuppressant activity in both rodent and human mixed leukocyte response (MLR) assays, with IC50 values less than 1 microM [1]. This activity provides a class-level inference for the target compound's potential utility in immunology, distinguishing it from pyrazole carboxamides that lack such potent immunosuppressive properties.

Immunosuppression Inflammation Autoimmune Disease

Optimal Research and Industrial Applications for 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide


Fragment-Based Drug Discovery (FBDD) for Kinase and Immunological Targets

As a low-molecular-weight (193.13 g/mol) scaffold with a defined vector for further elaboration via the carboxamide group, this compound is an ideal starting point for fragment-based screening. Its enhanced lipophilicity and metabolic stability make it a superior fragment hit compared to more polar or metabolically labile pyrazole analogs, increasing the likelihood of identifying high-quality leads for challenging targets such as BTK or other kinases involved in oncology and immunology [1].

Lead Optimization for CNS-Penetrant Therapeutics

The strategic placement of the trifluoroethyl group significantly increases the compound's lipophilicity (estimated logP ~1.5–2.0) . This property is highly advantageous in lead optimization campaigns aimed at developing drugs that require crossing the blood-brain barrier. This compound can serve as a core scaffold for designing CNS-penetrant inhibitors for targets implicated in neurological disorders, offering a physicochemical profile that is more favorable than its non-fluorinated or methyl-substituted counterparts .

Synthesis of Targeted Covalent Inhibitors (TCIs)

The primary carboxamide group at the 4-position of the pyrazole ring provides a synthetic handle for introducing warheads, such as acrylamides, to create targeted covalent inhibitors (TCIs). The trifluoroethyl group's enhancement of metabolic stability is a critical feature for covalent inhibitors, which rely on sustained target engagement. This compound offers a versatile and metabolically robust starting point for developing selective, long-acting covalent drugs for cancer or autoimmune diseases, a path supported by its inclusion in BTK inhibitor patents .

Quote Request

Request a Quote for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.